

An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **AFG206**, a first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is compiled for an audience with a technical background in drug discovery and development, with a focus on data presentation, experimental context, and molecular mechanisms.

Core Properties of AFG206

AFG206, with the CAS number 630122-37-1, is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1][2] It is classified as a "type II" inhibitor, indicating its specific mechanism of binding to the inactive conformation of the kinase.[1]

Table 1: Chemical and Physical Properties of AFG206



Property	Value	Source	
CAS Number	630122-37-1	[1][2]	
Molecular Formula	C20H19N3O2	MedchemExpress, BIOZOL	
Molecular Weight	333.38 g/mol	MedchemExpress, BIOZOL	
IUPAC Name	N-(4-ethylphenyl)-N'-[4-(4- pyridinyloxy)phenyl]urea	ChemicalBook	
Solubility	Soluble in DMSO, insoluble in water	LabNovo	
Melting Point	Data not available in the searched literature.		

Biological Activity and Mechanism of Action

AFG206 is an ATP-competitive inhibitor that potently targets mutant forms of the FLT3 receptor, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Its primary biological effect is the inhibition of cell proliferation through the induction of apoptosis.

Table 2: In Vitro Biological Activity of AFG206

Cell Line	FLT3 Mutation Status	Assay	Endpoint	IC50	Source
Ba/F3	FLT3-ITD	Cell Proliferation	Inhibition of cell growth	~0.1 μM	[1]
Ba/F3	D835Y	Cell Proliferation	Inhibition of cell growth	~0.1 μM	[1]

Mechanism of Action: Type II FLT3 Inhibition

As a type II inhibitor, **AFG206** binds to the inactive conformation of the FLT3 kinase domain.[3] [4] Specifically, it targets the hydrophobic region adjacent to the ATP-binding pocket that is







accessible only when the kinase is in its inactive state.[4][5] This binding mode prevents the conformational changes required for kinase activation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[3][4]

Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[5] This ligand-independent signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for the survival and proliferation of leukemic cells.[4] **AFG206**, by inhibiting the mutated FLT3, effectively shuts down these oncogenic signaling cascades.



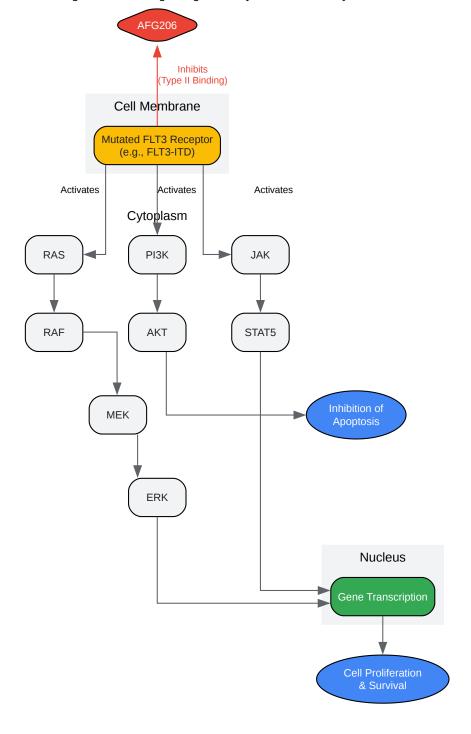


Figure 1: FLT3 Signaling Pathway and Inhibition by AFG206

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Caption: Figure 1: FLT3 Signaling Pathway and Inhibition by AFG206

Experimental Protocols



The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the primary literature for **AFG206**. The specific details of the protocols used in the foundational study by Weisberg et al. (2010) were not available in the accessed literature.

3.1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of **AFG206** on the viability and proliferation of FLT3-mutant cell lines.

- Cell Lines: Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y.
- Procedure:
 - Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in the appropriate growth medium.
 - AFG206 is serially diluted in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
 - The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
 - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
 - The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
 - The IC50 value is calculated from the dose-response curve.

Figure 3: Workflow for Apoptosis Assay

Quantify apoptotic cell populations

End



Start Seed FLT3-mutant cells Treat cells with AFG206 in 96-well plates or vehicle control Add serial dilutions of AFG206 and vehicle control Harvest and wash cells with cold PBS Incubate for 72 hours Resuspend in Annexin V binding buffer Add MTT reagent Stain with Annexin V-FITC and Propidium Iodide Incubate for 2-4 hours Incubate for 15 minutes in the dark Solubilize formazan crystals Analyze by flow cytometry Measure absorbance at 570 nm

Figure 2: Workflow for Cell Proliferation Assay

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Calculate IC50 from dose-response curve



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